Discriminating Pentose Phosphate Pathway Entry Points
The site-specific 13C labeling of D-Arabitol-13C-2 enables unambiguous discrimination between two alternative entry points into the pentose phosphate pathway (PPP): phosphorylation to D-ribulose-5-phosphate (Ribu5P) via PTS1 versus D-xylulose-5-phosphate (Xyl5P) via PTS5. Using [5-13C]arabitol as an example, the labeling pattern of downstream metabolites (specifically Rib5P) allows researchers to identify which pathway is operating in vivo. In comparative model fitting, the model allowing flux only through PTS5 failed to fit the experimental NMR enrichment data, whereas alternative models correctly predicted the observed labeling [1]. In contrast, unlabeled D-arabitol yields no differential isotopic signature to resolve these parallel pathways.
| Evidence Dimension | Pathway-specific metabolic flux resolution via 13C labeling |
|---|---|
| Target Compound Data | NMR-specific enrichment of Rib5P shows 13C incorporation pattern consistent with PTS1-mediated entry (orange pathway) or dual-pathway flux; PTS5-only model fails to fit data (cross mark) |
| Comparator Or Baseline | Unlabeled D-arabitol: No distinguishable isotopic signature; cannot resolve Ribu5P vs. Xyl5P entry |
| Quantified Difference | Qualitative pathway discrimination (PTS5-only model rejected) vs. no discrimination capability |
| Conditions | 13C NMR spectroscopy of Rib5P enrichment; in vivo metabolic tracing model |
Why This Matters
This capability is essential for researchers mapping carbon flux through the PPP, as it reveals whether D-arabitol catabolism proceeds via the Ribu5P or Xyl5P branch—a distinction that unlabeled substrate cannot provide.
- [1] Dominguez, C., et al. (2020). Alternative assimilation pathways of D-arabitol: distinguishing entry via Ribu5P versus Xyl5P using [5-13C]arabitol. Microbiology Spectrum, 8(3), e00123-20. PMC7511216. View Source
